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Fayetteville, AR — Researchers have computationally discovered two novel high-energy
isomers of C12H10N2, designated C12H10N2-Cs and C12H10N2-C2v. These "fused
sandwich" structures, derived from cis-azobenzene, are predicted to be at least 100 kcal/mol
higher in energy than their parent molecule, positioning them as potentially significant high-
energy-density materials. Despite their high energy content, these isomers are believed to be
kinetically stable.[1][2] This whitepaper provides a comprehensive overview of their discovery,
predicted properties, and proposed methodologies for their synthesis and characterization.

Introduction

The quest for new high-energy-density materials (HEDMS) is a critical area of research with
applications ranging from advanced propellants to novel explosives. Nitrogen-rich compounds
are particularly promising candidates due to the large amount of energy released upon the
formation of stable dinitrogen gas. This document details the theoretical discovery of two high-
energy isomers of C12H10N2, which represent a new frontier in the exploration of energetic
molecules.

Computational Discovery

The new C12H10N2 isomers were discovered using a computational technique known as
Enforced Geometry Optimization (EGO).[3] This method involves applying external forces to
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specific atoms within a molecule to explore its potential energy surface and identify new,
metastable structures.

The discovery workflow began with the cis-conformer of azobenzene (C12H10N2). By
computationally "pushing" together symmetry-equivalent pairs of carbon atoms from the two
phenyl rings, two new symmetrical "fused sandwich" isomers were identified.[3] These isomers,
designated C12H10N2-Cs and C12H10N2-C2v based on their molecular symmetry, were
found to be true minima on the potential energy surface, as confirmed by vibrational analysis.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [New Frontiers in High-Energy Molecules: A Technical
Guide to Novel C12H10N2 Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081401#discovery-of-new-high-energy-isomers-of-
c12h10n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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